
17-Tetradecyloctatetracontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Tetradecyloctatetracontane is a long-chain hydrocarbon compound. It is a member of the alkane family, characterized by its saturated carbon chain. This compound is notable for its extensive carbon backbone, which contributes to its unique physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-Tetradecyloctatetracontane typically involves the stepwise elongation of shorter alkane chains. This can be achieved through various organic synthesis techniques, including the use of Grignard reagents and coupling reactions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the polymerization of smaller hydrocarbon units. These processes are conducted in large-scale reactors under stringent conditions to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 17-Tetradecyloctatetracontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids, depending on the extent of oxidation.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions under specific conditions.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Haloalkanes.
Applications De Recherche Scientifique
17-Tetradecyloctatetracontane finds applications in various fields due to its stable and inert nature:
Chemistry: Used as a standard in chromatographic analysis and as a reference material in thermodynamic studies.
Biology: Employed in the study of lipid bilayers and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of lubricants, waxes, and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 17-Tetradecyloctatetracontane is primarily physical rather than chemical. Its long hydrophobic chain allows it to interact with lipid membranes, potentially altering their fluidity and permeability. This interaction can influence various biological processes, making it a subject of interest in membrane biophysics.
Comparaison Avec Des Composés Similaires
Hexadecane: A shorter alkane with similar hydrophobic properties but less stability due to its shorter chain length.
Octadecane: Another long-chain alkane, often used in similar applications but with slightly different physical properties.
Uniqueness: 17-Tetradecyloctatetracontane’s uniqueness lies in its exceptionally long carbon chain, which imparts greater stability and distinct physical characteristics compared to shorter alkanes. This makes it particularly valuable in applications requiring high thermal stability and inertness.
Propriétés
Numéro CAS |
115978-41-1 |
|---|---|
Formule moléculaire |
C62H126 |
Poids moléculaire |
871.7 g/mol |
Nom IUPAC |
17-tetradecyloctatetracontane |
InChI |
InChI=1S/C62H126/c1-4-7-10-13-16-19-22-25-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-43-46-49-52-55-58-61-62(59-56-53-50-47-44-24-21-18-15-12-9-6-3)60-57-54-51-48-45-42-26-23-20-17-14-11-8-5-2/h62H,4-61H2,1-3H3 |
Clé InChI |
DVQGUZIZVDRWNL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



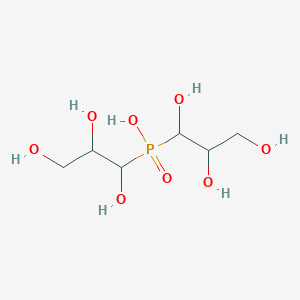
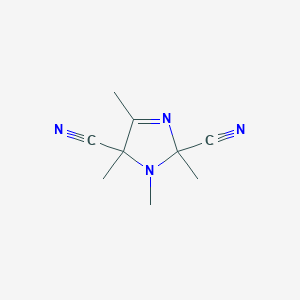
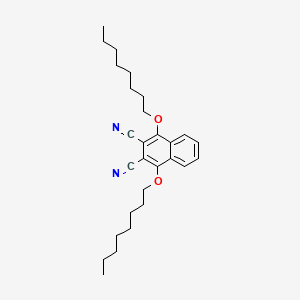
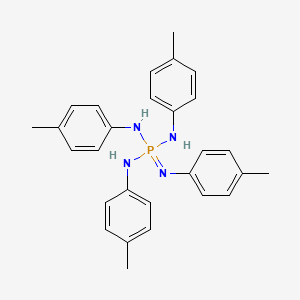
![1-[(Prop-2-en-1-yl)tellanyl]butane](/img/structure/B14298072.png)
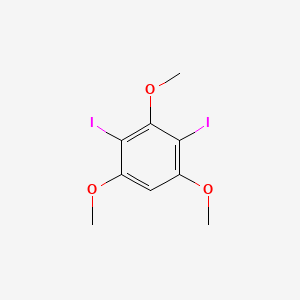
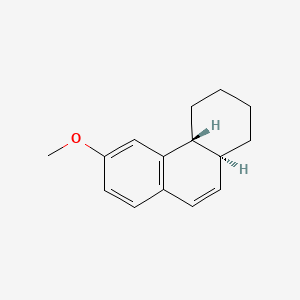

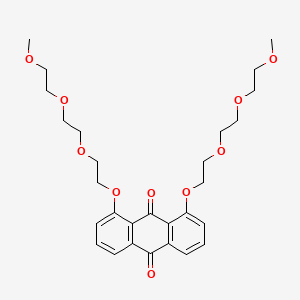
![Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate](/img/structure/B14298095.png)


![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)
